- Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant, Organic Letters, 2017, 19(21), 5772-5775

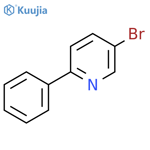

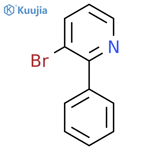

Cas no 88345-89-5 (3-Bromo-4-phenylpyridine)

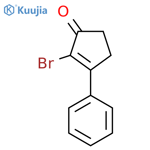

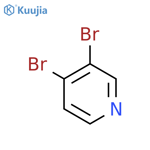

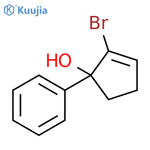

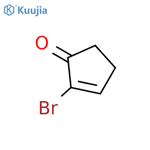

3-Bromo-4-phenylpyridine structure

Nome del prodotto:3-Bromo-4-phenylpyridine

Numero CAS:88345-89-5

MF:C11H8BrN

MW:234.091921806335

MDL:MFCD04114247

CID:721055

PubChem ID:2762928

3-Bromo-4-phenylpyridine Proprietà chimiche e fisiche

Nomi e identificatori

-

- Pyridine,3-bromo-4-phenyl-

- 3-BROMO-4-PHENYLPYRIDINE

- 3-bromanyl-4-phenyl-pyridine

- 4-Phenyl-3-bromopyridine

- Pyridine,3-bromo-4-phenyl

- 3-Bromo-4-phenylpyridine (ACI)

- AKOS023671717

- J-511946

- SY036468

- DB-015235

- SCHEMBL1203821

- DTXSID70376582

- BL000497

- 88345-89-5

- MFCD04114247

- CS-0156411

- LVNPADQPUYHCOR-UHFFFAOYSA-N

- AS-45740

- 3-Bromo-4-phenylpyridine

-

- MDL: MFCD04114247

- Inchi: 1S/C11H8BrN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H

- Chiave InChI: LVNPADQPUYHCOR-UHFFFAOYSA-N

- Sorrisi: BrC1C(C2C=CC=CC=2)=CC=NC=1

Proprietà calcolate

- Massa esatta: 232.98400

- Massa monoisotopica: 232.984

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 13

- Conta legami ruotabili: 1

- Complessità: 154

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 3.2

- Superficie polare topologica: 12.9A^2

Proprietà sperimentali

- Densità: 1.426

- Punto di fusione: 49-50

- Punto di ebollizione: 293 ºC

- Punto di infiammabilità: 131 ºC

- Indice di rifrazione: 1.606

- PSA: 12.89000

- LogP: 3.51110

3-Bromo-4-phenylpyridine Informazioni sulla sicurezza

- Dichiarazione di pericolo: Irritant

-

Identificazione dei materiali pericolosi:

3-Bromo-4-phenylpyridine Dati doganali

- CODICE SA:2933399090

- Dati doganali:

Codice doganale cinese:

2933399090Panoramica:

2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

3-Bromo-4-phenylpyridine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49755-250mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 250mg |

¥548.0 | 2022-04-28 | |

| eNovation Chemicals LLC | Y1200639-10g |

3-Bromo-4-phenylpyridine |

88345-89-5 | 95% | 10g |

$1275 | 2024-07-23 | |

| Apollo Scientific | OR9978-250mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 250mg |

£25.00 | 2025-02-21 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PE595-50mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 50mg |

205.0CNY | 2021-07-14 | |

| Alichem | A023023232-1g |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 1g |

$1696.80 | 2023-08-31 | |

| TRC | B750993-10mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Chemenu | CM120980-1g |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 1g |

$202 | 2023-02-17 | |

| Alichem | A023023232-500mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 500mg |

$1019.20 | 2023-08-31 | |

| Matrix Scientific | 187928-10g |

3-Bromo-4-phenylpyridine |

88345-89-5 | 10g |

$1296.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49755-100mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 100mg |

¥366.0 | 2022-04-28 |

3-Bromo-4-phenylpyridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Trifluoroacetic acid , Selectfluor Solvents: 1,2-Dichloroethane , Water ; 1 min, rt

1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C

1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Trifluoroacetic acid , Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane , Water ; 40 h, rt

Riferimento

- Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathway, Chemical Communications (Cambridge, 2012, 48(96), 11769-11771

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

2.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

2.2 Reagents: Water ; rt

2.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

2.4 Reagents: Water ; 70 °C

3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

2.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

2.2 Reagents: Water ; rt

2.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

2.4 Reagents: Water ; 70 °C

3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

Riferimento

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

1.2 Reagents: Water ; rt

1.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

1.4 Reagents: Water ; 70 °C

2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

1.2 Reagents: Water ; rt

1.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

1.4 Reagents: Water ; 70 °C

2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

Riferimento

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

Riferimento

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C

Riferimento

Syntheses of Benzofuranoquinolines and Analogues via Photoinduced Acceptorless Dehydrogenative Annulation of o-Phenylfuranylpyridines

,

Organic Letters,

2019,

21(22),

9183-9187

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt

2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

3.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

3.2 Reagents: Water ; rt

3.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

3.4 Reagents: Water ; 70 °C

4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

3.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

3.2 Reagents: Water ; rt

3.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

3.4 Reagents: Water ; 70 °C

4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

Riferimento

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C

1.3 Reagents: Water ; -78 °C

2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt

3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

4.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

4.2 Reagents: Water ; rt

4.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

4.4 Reagents: Water ; 70 °C

5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C

1.3 Reagents: Water ; -78 °C

2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt

3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

4.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

4.2 Reagents: Water ; rt

4.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

4.4 Reagents: Water ; 70 °C

5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

Riferimento

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

3-Bromo-4-phenylpyridine Raw materials

- 2-Bromocyclopent-2-enone

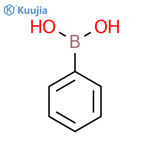

- Phenylboronic acid

- 3,4-Dibromopyridine

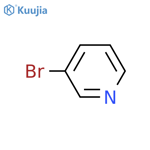

- 3-Bromopyridine

- 2-Bromo-3-phenyl-2-cyclopenten-1-one

- 2-Bromo-1-phenyl-2-cyclopenten-1-ol

3-Bromo-4-phenylpyridine Preparation Products

3-Bromo-4-phenylpyridine Letteratura correlata

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

88345-89-5 (3-Bromo-4-phenylpyridine) Prodotti correlati

- 2169064-97-3(5-(cyclohex-1-en-1-yl)-1-methyl-1,2,3,6-tetrahydropyridine)

- 425617-51-2(N-(4-Isopropylphenyl)-N-(methylsulfonyl)glycine)

- 2137493-32-2(3,4-Morpholinedicarboxylic acid, 2-methyl-, 3-(chloromethyl) 4-(1,1-dimethylethyl) ester)

- 58263-75-5(1-(4-Chlorophenyl)-1-phenylhydrazine)

- 897468-61-0(6-methoxy-2-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole)

- 1499807-20-3(2-Amino-1-(1H-pyrrol-2-yl)propan-1-one)

- 1251220-72-0(3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid)

- 1932130-51-2((R)-benzyl 2-(aminomethyl)azetidine-1-carboxylate)

- 2059971-64-9(N1,N1,1-trimethylcyclohexane-1,4-diamine)

- 2228281-03-4(4-chloro-2-1-(hydroxymethyl)cyclopropyl-6-methoxyphenol)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:88345-89-5)3-Bromo-4-phenylpyridine

Purezza:99%

Quantità:5g

Prezzo ($):345.0